6-氟-N-苯基-1,3-苯并噻唑-2-胺

描述

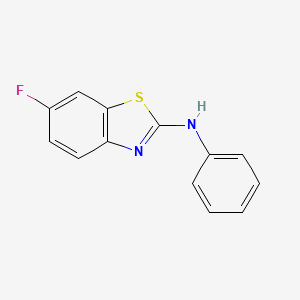

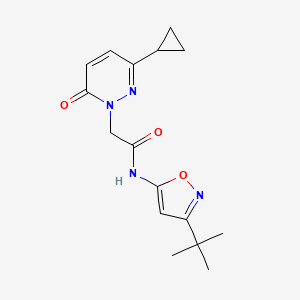

6-Fluoro-N-phenyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C13H9FN2S . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound .

Synthesis Analysis

Benzothiazoles, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, can be synthesized by reacting 2-mercaptoaniline with acid chlorides . Another method involves the reaction of 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazol-2-amine with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, are thermally stable electron-withdrawing moieties with numerous applications in dyes such as thioflavin . They are also used in the sulfur vulcanization of rubber .科学研究应用

Pharmaceutical Research: Antiviral Agents

The indole nucleus, which is structurally similar to the benzothiazole ring present in 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, has been found to possess significant antiviral properties . Derivatives of indole have shown inhibitory activity against influenza A and other viruses, suggesting that our compound could be synthesized into derivatives that might serve as potent antiviral agents.

Anti-inflammatory Applications

Indole derivatives, which share a common aromatic structure with benzothiazoles, are known for their anti-inflammatory activities . By extension, 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine could be explored for its potential to inhibit inflammatory pathways, providing a new avenue for anti-inflammatory drug development.

Anticancer Research

The indole scaffold is a part of many synthetic drug molecules with anticancer activities . The benzothiazole ring in 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine could be modified to target specific cancer cell lines, making it a valuable candidate for anticancer drug synthesis.

Antioxidant Properties

Compounds containing the indole nucleus have been reported to exhibit antioxidant properties . As antioxidants play a crucial role in preventing oxidative stress-related diseases, the compound could be investigated for its potential antioxidant effects.

Antimicrobial and Antitubercular Activities

Indole derivatives have been recognized for their antimicrobial and antitubercular activities . This suggests that 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine could be a precursor in the synthesis of new antimicrobial agents, particularly against tuberculosis-causing bacteria.

Antidiabetic and Antimalarial Research

The diverse biological activities of indole derivatives also extend to antidiabetic and antimalarial effects . Research into the modification of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine could lead to the development of novel treatments for diabetes and malaria.

Neurological Disorders: Anticholinesterase Activity

Indole derivatives have been associated with anticholinesterase activity, which is beneficial in treating neurological disorders such as Alzheimer’s disease . The benzothiazole compound could be studied for its potential to inhibit cholinesterase enzymes, offering a pathway to new treatments for neurodegenerative diseases.

Chemical Synthesis: Suzuki–Miyaura Coupling

Benzothiazole derivatives can be used in the Suzuki–Miyaura coupling reaction, a widely applied method in organic synthesis . The fluoro group in 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine could facilitate the formation of carbon-carbon bonds, making it a valuable reagent in the synthesis of complex organic molecules.

作用机制

Target of Action

The primary target of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium .

Mode of Action

The compound interacts with its target through a mechanism that involves the inhibition of the DprE1 enzyme . This enzyme is crucial for the survival of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacterium .

Biochemical Pathways

The compound affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the production of arabinogalactan, leading to the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved by disrupting the production of arabinogalactan, a crucial component of the bacterium’s cell wall .

Action Environment

The action of 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s action .

未来方向

Benzothiazole derivatives, including 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine, have a wide range of biological activities and medicinal applications . Therefore, they are of great interest for the development of novel therapeutics . Future research may focus on exploring their potential uses in various fields, including pharmaceutical chemistry .

属性

IUPAC Name |

6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-6-7-11-12(8-9)17-13(16-11)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCVVVLTUPKXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327173 | |

| Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |

CAS RN |

700363-18-4 | |

| Record name | 6-fluoro-N-phenyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)

![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)

![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2933399.png)

![4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2933401.png)

![(1R,5R,7R,9R,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2933403.png)

![5,6-dichloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2933404.png)

![ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2933407.png)